Research explores DGP's potential as a reactive diluent in epoxy resin formulations. Its low viscosity allows for easier processing and better fiber wetting in composite materials. Studies have investigated its use in creating high-performance composites with improved mechanical properties [].
DGP can act as a curing agent for other epoxy resins. Scientific literature explores its use in self-healing polymers where the epoxy and DGP components can react upon damage, promoting crack repair [].
Some research suggests DGP may impart flame retardant properties to polymers. Studies have investigated incorporating DGP into epoxy formulations to improve their flame resistance []. It's important to note that further research is needed to confirm DGP's efficacy and develop practical applications in this area.
Diglycidyl phthalate's ability to form well-defined microstructures has led to research exploring its potential in microfluidic devices. Microfluidics deals with the manipulation of fluids at the micrometer scale and has applications in areas like lab-on-a-chip devices [].
Diglycidyl phthalate is a synthetic compound formed by the reaction of phthalic anhydride with epichlorohydrin. It has the chemical formula and is classified as a diglycidyl ether. This compound is characterized by its two epoxide groups, which contribute to its reactivity and utility in various applications. Diglycidyl phthalate is known for its ability to enhance the properties of polymers, particularly in improving flexibility and thermal stability.
Research indicates that diglycidyl phthalate exhibits some biological activity, particularly concerning its potential toxicity. It has been shown to have:
The synthesis of diglycidyl phthalate typically involves the following steps:
Diglycidyl phthalate is utilized in various industries due to its unique properties:
Interaction studies involving diglycidyl phthalate often focus on its behavior in biological systems and environmental contexts:
Several compounds share structural similarities with diglycidyl phthalate. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Bisphenol A Diglycidyl Ether | Commonly used in epoxy resins; potential endocrine disruptor. | |
| Diglycidyl Isophthalate | Similar structure; used in specialty coatings. | |
| Epoxidized Soybean Oil | Varies | Biobased plasticizer; lower toxicity profile. |
Diglycidyl phthalate stands out due to its specific combination of flexibility enhancement, thermal stability, and reactivity profile compared to other similar compounds. Its dual epoxide functionality allows for versatile applications across various industrial sectors while also posing unique challenges regarding toxicity and environmental impact.
Diglycidyl phthalate (DGP), first synthesized in the mid-20th century, emerged as a specialized epoxy derivative during advancements in polymer chemistry. Its development paralleled the growth of epoxy resin applications, particularly after World War II, when industries sought high-performance materials for coatings, adhesives, and composites. Early patents, such as CN103864724A, highlight methods to optimize its epoxy value, reflecting efforts to enhance its reactivity for industrial use.
DGP is systematically named bis(oxiran-2-ylmethyl) benzene-1,2-dicarboxylate. Common synonyms include:
DGP belongs to the diglycidyl ester subclass of epoxy resins, characterized by two epoxide groups attached to a phthalate backbone. It is distinct from bisphenol-based epoxies (e.g., DGEBA) due to its aromatic ester structure, which confers unique mechanical and thermal properties.
DGP is synthesized via epoxidation of phthalic anhydride or terephthalic acid derivatives with epichlorohydrin. A patented method involves:
Industrial production emphasizes:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₄O₆ | |
| Density | 1.237–1.351 g/cm³ | |
| Boiling Point | 341.08–389.2°C | |
| Refractive Index | 1.458 (estimate) |
DGP’s epoxide groups undergo:
Diglycidyl phthalate is an organic compound with the molecular formula C₁₄H₁₄O₆ and a molecular weight of 278.262 g/mol [1]. The compound features a central phthalate moiety with two glycidyl groups attached via ester linkages [2]. The two-dimensional structure reveals a benzene ring with two adjacent carboxyl groups, each connected to a glycidyl group through an ester bond [3]. The glycidyl groups contain epoxide rings, which are three-membered rings consisting of two carbon atoms and one oxygen atom [1].
The structural representation can be described using the SMILES notation: C1C(O1)COC(=O)C2=CC=CC=C2C(=O)OCC3CO3, which indicates the presence of the aromatic ring and the two epoxide-containing substituents [3]. The InChI representation further confirms this structure: InChI=1S/C14H14O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h1-4,9-10H,5-8H2 [3]. The compound's unique structural identifier is represented by the InChIKey: JRPRCOLKIYRSNH-UHFFFAOYSA-N [3].
The three-dimensional structure of diglycidyl phthalate exhibits conformational flexibility, particularly around the ester linkages and the glycidyl groups [1]. The benzene ring maintains its planar geometry due to the aromatic character, while the two carboxyl groups tend to lie in the same plane as the aromatic ring to maximize conjugation [2]. The glycidyl groups, however, can adopt various conformations due to rotation around the single bonds connecting them to the ester groups [3].
Computational studies suggest that the most stable conformers have the epoxide rings oriented away from the benzene ring to minimize steric hindrance [1]. The three-dimensional structure is influenced by intramolecular forces, including potential hydrogen bonding and van der Waals interactions [2]. These conformational variations play a significant role in determining the reactivity and physical properties of diglycidyl phthalate [3].
The physical appearance and state of diglycidyl phthalate at ambient temperature are not extensively documented in the available literature [1]. However, based on structural similarities to related compounds in the phthalate ester family, it is likely to exist as a viscous liquid or semi-solid at room temperature [2]. The presence of the aromatic ring and the relatively high molecular weight contribute to its physical characteristics [3].
Diglycidyl phthalate exhibits notable thermodynamic properties that influence its behavior under various conditions [1]. The compound has a boiling point of approximately 389.2°C at 760 mmHg, indicating strong intermolecular forces that require significant thermal energy to overcome [2]. The flash point is reported to be 172.9°C, which is relevant for safety considerations during handling and processing [2].
The density of diglycidyl phthalate is approximately 1.351 g/cm³, making it denser than water [2]. This property affects its behavior in solution and its processing characteristics [3]. The compound has a calculated logarithm of the octanol-water partition coefficient (LogP) of 0.79780, suggesting moderate lipophilicity [2]. The polar surface area (PSA) is reported to be 77.66 Ų, which reflects the molecule's polarity due to the presence of multiple oxygen atoms in the structure [2].
Collision cross section (CCS) values provide important information about the three-dimensional shape and size of molecules in the gas phase, which is particularly relevant for mass spectrometry applications [3]. For diglycidyl phthalate, predicted CCS values have been determined for various ionic species formed during mass spectrometric analysis [3].
Table 1: Predicted Collision Cross Section Values for Diglycidyl Phthalate Ions
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 279.08632 | 166.3 |
| [M+Na]⁺ | 301.06826 | 173.2 |
| [M-H]⁻ | 277.07176 | 177.0 |
| [M+NH₄]⁺ | 296.11286 | 169.1 |
| [M+K]⁺ | 317.04220 | 174.4 |
| [M+H-H₂O]⁺ | 261.07630 | 159.0 |
| [M+HCOO]⁻ | 323.07724 | 184.3 |
| [M+CH₃COO]⁻ | 337.09289 | 206.2 |
| [M+Na-2H]⁻ | 299.05371 | 169.3 |
| [M]⁺ | 278.07849 | 175.7 |
| [M]⁻ | 278.07959 | 175.7 |
These CCS values demonstrate that the three-dimensional conformation of diglycidyl phthalate varies depending on the ionization state and adduct formation [3]. The protonated molecule [M+H]⁺ has a smaller CCS value (166.3 Ų) compared to the deprotonated molecule [M-H]⁻ (177.0 Ų), suggesting a more compact structure in the positive ion mode [3]. The acetate adduct [M+CH₃COO]⁻ exhibits the largest CCS value (206.2 Ų), indicating a more extended conformation due to the additional acetate group [3].
The chemical reactivity of diglycidyl phthalate is primarily determined by its epoxide (oxirane) groups, which are highly reactive due to the ring strain in the three-membered rings [1]. These epoxide groups readily undergo ring-opening reactions with nucleophiles such as amines, thiols, carboxylic acids, and alcohols [2]. The ring-opening occurs through nucleophilic attack at the less hindered carbon atom of the epoxide ring, resulting in the formation of a new bond and the generation of a hydroxyl group [3].
The high reactivity of the epoxide groups makes diglycidyl phthalate valuable in various applications, particularly in the synthesis of epoxy resins [1]. During polymerization reactions, the epoxide groups can react with hardeners or curing agents to form cross-linked networks [2]. The presence of two epoxide groups in the molecule allows for the formation of complex three-dimensional structures through these cross-linking reactions [3].
The stability of diglycidyl phthalate is influenced by several factors, including temperature, exposure to light, and the presence of reactive species [1]. The compound exhibits reasonable stability under normal storage conditions, but its reactivity increases significantly at elevated temperatures [2]. The thermal stability is an important parameter for applications involving high-temperature processing or usage [3].
Studies on similar epoxy compounds suggest that diglycidyl phthalate may undergo thermal decomposition at temperatures above its flash point (172.9°C) [2]. The decomposition process likely involves the breaking of ester bonds and the degradation of the epoxide rings [1]. The presence of stabilizers or inhibitors can enhance the thermal stability of the compound for specific applications [3].
Diglycidyl phthalate is susceptible to hydrolysis, particularly in environments with high water content [1]. The hydrolysis process primarily affects the epoxide rings and the ester linkages in the molecule [2]. The epoxide rings can undergo hydrolysis to form glycol derivatives, while the ester bonds can be cleaved to release phthalic acid and glycidyl alcohol components [3].
Research on similar epoxy compounds indicates that the stability of diglycidyl phthalate decreases with increasing water content in solutions [1]. Studies have shown that compounds with epoxide groups can transform into their respective hydroxy derivatives in the presence of water [2]. The hydrolysis rate is influenced by factors such as pH, temperature, and the presence of catalysts [3].
Storage conditions significantly affect the hydrolysis behavior of diglycidyl phthalate [1]. Lower storage temperatures (4°C to -20°C) have been found to reduce the transformation rate of similar epoxy compounds [2]. Solutions with higher organic solvent content (≥80% methanol) show improved stability compared to those with high water content [3].
Infrared (IR) spectroscopy provides valuable information about the functional groups present in diglycidyl phthalate [1]. The IR spectrum of diglycidyl phthalate exhibits characteristic absorption bands that correspond to the key structural features of the molecule [2]. The epoxide rings show distinctive absorption bands in the region of 1250-1260 cm⁻¹ (asymmetric C-O-C stretching) and 850-900 cm⁻¹ (symmetric C-O-C stretching) [3].
The ester carbonyl groups in diglycidyl phthalate produce strong absorption bands around 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration [1]. The aromatic ring contributes to absorption bands in the regions of 1600-1610 cm⁻¹ and 1580-1590 cm⁻¹, corresponding to the C=C stretching vibrations [2]. Additional bands in the fingerprint region (below 1500 cm⁻¹) provide further structural confirmation [3].
IR spectroscopy is particularly useful for monitoring reactions involving diglycidyl phthalate, such as polymerization or hydrolysis, as changes in the characteristic absorption bands can indicate the transformation of functional groups [1]. For instance, a decrease in the intensity of the epoxide bands and the appearance of hydroxyl bands (3200-3600 cm⁻¹) would suggest the opening of the epoxide rings [2] [3].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of diglycidyl phthalate by analyzing the magnetic properties of specific nuclei, particularly hydrogen (¹H) and carbon (¹³C) [1]. In the ¹H NMR spectrum, the aromatic protons of the phthalate moiety typically appear as a multiplet in the region of 7.5-8.0 ppm [2]. The methylene protons adjacent to the ester groups (-CH₂-O-C=O) produce signals around 4.0-4.5 ppm [3].
The protons of the epoxide rings exhibit characteristic signals: the methine proton (-CH-O-) appears around 3.2-3.4 ppm, while the methylene protons of the epoxide ring (-CH₂-O-) produce signals at approximately 2.6-2.9 ppm [1]. The methylene protons between the ester and epoxide groups (-O-CH₂-CH-) typically appear as multiplets in the region of 3.8-4.2 ppm [2] [3].
¹³C NMR spectroscopy provides complementary information about the carbon skeleton of diglycidyl phthalate [1]. The carbonyl carbons of the ester groups produce signals around 165-170 ppm, while the aromatic carbons appear in the region of 125-135 ppm [2]. The epoxide carbons generate signals at approximately 44-45 ppm (methine carbon) and 50-51 ppm (methylene carbon) [3].
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and structural features of diglycidyl phthalate through the analysis of its fragmentation pattern [1]. The molecular ion peak for diglycidyl phthalate appears at m/z 278, corresponding to its molecular weight [2]. Various ionization techniques, including electron impact (EI), electrospray ionization (ESI), and atmospheric pressure chemical ionization (APCI), can be employed to generate the molecular ion and fragment ions [3].
The fragmentation pattern of diglycidyl phthalate provides valuable structural information [1]. Common fragment ions include m/z 121.0295 (C₇H₅O₂⁻), which corresponds to the deprotonated benzoate ion, and m/z 147.0088 (C₈H₃O₃⁻), which represents the deprotonated o-phthalic anhydride ion [2]. These fragments are characteristic of compounds containing a phthalic acid structure [3].
Additional fragment ions may result from the cleavage of the ester bonds and the opening of the epoxide rings [1]. The fragmentation behavior varies depending on the collision energy applied during tandem mass spectrometry (MS/MS) experiments [2]. At higher collision energies, smaller fragment ions become more abundant, providing further structural confirmation [3].
Computational chemistry approaches offer valuable insights into the structural, electronic, and reactivity properties of diglycidyl phthalate [1]. Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and energetics of the molecule [2]. These calculations provide information about bond lengths, bond angles, and dihedral angles, which influence the overall conformation of the molecule [3].
Molecular dynamics simulations can be used to investigate the conformational flexibility of diglycidyl phthalate under different conditions [1]. These simulations reveal the preferred conformations and the energy barriers for conformational changes, particularly around the ester linkages and the glycidyl groups [2]. The results from these simulations complement experimental data and provide a more comprehensive understanding of the molecule's behavior [3].
Quantum mechanical calculations can predict spectroscopic properties, such as IR frequencies and NMR chemical shifts, which can be compared with experimental data for structural validation [1]. Additionally, computational methods can be used to study reaction mechanisms involving diglycidyl phthalate, such as the ring-opening of the epoxide groups and hydrolysis reactions [2]. These studies provide insights into the transition states, reaction intermediates, and energy profiles of these processes [3].